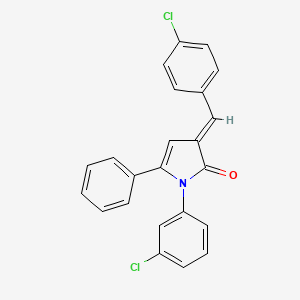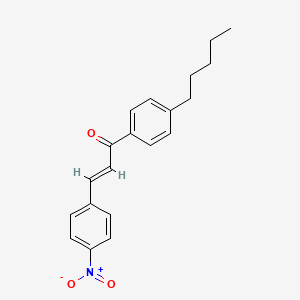![molecular formula C15H11ClN2O3 B11693076 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide](/img/structure/B11693076.png)
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide is a chemical compound with the molecular formula C15H11ClN2O3 It is known for its unique structure, which includes a benzodioxole ring and a chlorobenzohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide typically involves the condensation reaction between 4-chloroaniline and piperonal. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows:
Condensation Reaction: 4-chloroaniline is reacted with piperonal in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the Schiff base.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide: This compound has a similar structure but with a different position of the chlorine atom, leading to variations in its chemical and biological properties.
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline:
The uniqueness of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11ClN2O3 |
|---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-chlorobenzamide |
InChI |
InChI=1S/C15H11ClN2O3/c16-12-4-2-11(3-5-12)15(19)18-17-8-10-1-6-13-14(7-10)21-9-20-13/h1-8H,9H2,(H,18,19)/b17-8+ |
InChI Key |
RPVKNDDIHSBYPA-CAOOACKPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11692995.png)

![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693002.png)
![N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide](/img/structure/B11693009.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[(2-ethoxynaphthalen-1-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11693010.png)
![4-[(2,5-Dimethoxyphenyl)amino]-2-(2-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B11693013.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693019.png)
![4-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11693025.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11693048.png)
![17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693058.png)
![(2Z)-N-acetyl-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11693069.png)
![N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11693077.png)

